molecular formula C17H15ClN2O3S B14158314 {1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid CAS No. 313984-78-0

{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid

Cat. No.: B14158314
CAS No.: 313984-78-0
M. Wt: 362.8 g/mol
InChI Key: OSDMIWURRLRNHG-UHFFFAOYSA-N
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Description

{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, a phenoxy group, and a sulfanyl-acetic acid moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate ethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment. Additionally, the use of catalysts and solvents can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the benzimidazole core can form hydrogen bonds with amino acid residues. The sulfanyl-acetic acid moiety can participate in redox reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar compounds to {1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid include:

    Phenoxyacetic acids: These compounds share the phenoxy group but lack the benzimidazole and sulfanyl-acetic acid moieties.

    Benzimidazole derivatives: These compounds have the benzimidazole core but may lack the phenoxy and sulfanyl-acetic acid groups.

    Thioacetic acids: These compounds contain the sulfanyl-acetic acid moiety but lack the benzimidazole and phenoxy groups.

The uniqueness of this compound lies in its combination of these three functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

CAS No.

313984-78-0

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C17H15ClN2O3S/c18-12-5-7-13(8-6-12)23-10-9-20-15-4-2-1-3-14(15)19-17(20)24-11-16(21)22/h1-8H,9-11H2,(H,21,22)

InChI Key

OSDMIWURRLRNHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)SCC(=O)O

Origin of Product

United States

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